Pegnivacogin

Description

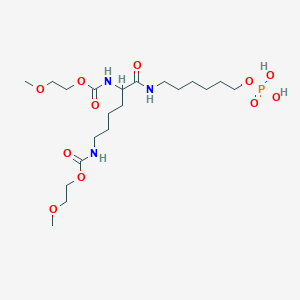

Structure

2D Structure

Properties

IUPAC Name |

2-methoxyethyl N-[6-(2-methoxyethoxycarbonylamino)-1-oxo-1-(6-phosphonooxyhexylamino)hexan-2-yl]carbamate |

|---|---|

InChI |

InChI=1S/C20H40N3O11P/c1-30-13-15-32-19(25)22-11-7-5-9-17(23-20(26)33-16-14-31-2)18(24)21-10-6-3-4-8-12-34-35(27,28)29/h17H,3-16H2,1-2H3,(H,21,24)(H,22,25)(H,23,26)(H2,27,28,29) |

InChI Key |

QGVYYLZOAMMKAH-UHFFFAOYSA-N |

SMILES |

COCCOC(=O)NCCCCC(C(=O)NCCCCCCOP(=O)(O)O)NC(=O)OCCOC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Pegnivacogin; RB 006; RB-006; RB006; |

Origin of Product |

United States |

Foundational & Exploratory

The Architecture of a Potent Anticoagulant: A Technical Guide to the Pegnivacogin RNA Aptamer

For Immediate Release

This technical guide provides an in-depth analysis of the structure, sequence, and functional characteristics of Pegnivacogin (also known as RB006), a synthetic RNA aptamer designed to specifically inhibit coagulation factor IXa (FIXa). This document is intended for researchers, scientists, and drug development professionals engaged in the fields of hematology, cardiology, and nucleic acid therapeutics. This compound, a key component of the REG1 anticoagulation system, represents a significant advancement in controllable anticoagulant therapy.

Executive Summary

This compound is a 31-nucleotide, chemically modified RNA aptamer that binds with high affinity and specificity to human coagulation factor IXa, a critical enzyme in the blood coagulation cascade. Its inhibitory action is mediated by an allosteric mechanism, binding to an exosite on the FIXa molecule rather than the active site, thereby preventing the activation of Factor X and subsequent thrombin generation. The aptamer's activity can be rapidly and specifically reversed by its complementary oligonucleotide, anivamersen (RB007). This guide details the primary and secondary structure of this compound, its binding affinity, and the experimental methodologies used for its characterization.

Structure and Sequence of this compound

This compound is a highly modified RNA oligonucleotide designed for enhanced stability and bioavailability. Its development originated from a parent aptamer, 9.3t, identified through Systematic Evolution of Ligands by Exponential Enrichment (SELEX).

Primary Sequence and Chemical Modifications

The nucleotide sequence of this compound is as follows:

5'- GUGGACUAUACCGCGUAAUGCUGCCUCCACT -3' [1]

To increase its resistance to nucleases and improve its pharmacokinetic profile, this compound incorporates several chemical modifications:

-

2'-O-Methyl (2'-OMe) modifications are present on 18 of the ribonucleotides.[1]

-

2'-Fluoro (2'-F) modifications are incorporated at 11 pyrimidine positions.[1]

-

A 3'-inverted deoxythymidine (3'-idT) cap is added to the 3' end to protect against exonuclease degradation.

-

The 5' end is conjugated to a 40 kDa polyethylene glycol (PEG) moiety to enhance its circulatory half-life.

A detailed breakdown of the modifications at each nucleotide position is provided in the table below.

| Position | Nucleotide | Modification |

| 1-5 | GUGGA | 2'-O-Methyl |

| 6-7 | CU | 2'-Fluoro |

| 8 | A | 2'-O-Methyl |

| 9 | U | 2'-Fluoro |

| 10 | A | 2'-O-Methyl |

| 11-12 | CC | 2'-Fluoro |

| 13 | G | 2'-O-Methyl |

| 14 | C | 2'-Fluoro |

| 15 | G | 2'-O-Methyl |

| 16 | U | 2'-Fluoro |

| 17-18 | AA | 2'-O-Methyl |

| 19 | U | 2'-Fluoro |

| 20 | G | 2'-O-Methyl |

| 21 | C | 2'-Fluoro |

| 22 | U | 2'-O-Methyl |

| 23 | G | D-Ribose (RNA) |

| 24 | C | 2'-O-Methyl |

| 25-26 | CU | 2'-Fluoro |

| 27-30 | CCAC | 2'-O-Methyl |

| 31 | T | 3'-inverted deoxythymidine |

Table 1: Nucleotide sequence and chemical modifications of this compound.[1]

Secondary and Tertiary Structure

The predicted secondary structure of the parent aptamer, 9.3t, consists of a stem-loop hairpin structure.[2] This fundamental fold is crucial for its interaction with Factor IXa.

A recent high-resolution (2.6 Å) X-ray crystal structure of a closely related aptamer, DTRI-177, in complex with the protease domain of human Factor IXa S195A provides significant insight into the tertiary structure and binding mechanism.[3] The aptamer adopts a double helical hairpin-like conformation that docks into an exosite on the catalytic domain of FIXa, analogous to the anion-binding exosite-2 of thrombin. This binding induces an allosteric change in the active site of FIXa, leading to its inhibition.[3]

Quantitative Data

The interaction of this compound with Factor IXa and its effects on coagulation have been quantified through various in vitro and clinical studies.

| Parameter | Value | Method | Reference |

| Binding Affinity (Kd) to FIXa | 3 nM | Not specified | |

| Binding Affinity (Kd) of Peg-9.3t to FIXa | 2.83 ± 0.4 nM | Not specified | [2] |

| Apparent Affinity for FIXa (in the absence of FVIIIa) | 0.9 nM | Not specified | |

| Peak Plasma Concentration (1 mg/kg dose) | 26.1 ± 4.6 µg/mL | Pharmacokinetic analysis | [4][5][6][7] |

| Mean aPTT (1 mg/kg dose) | 93.0 ± 9.5 s | Coagulation assay | [4][5][6][7] |

| Fold Increase in aPTT from baseline (1 mg/kg dose) | 2.9 ± 0.3 | Coagulation assay | [4][5][6][7] |

Table 2: Key quantitative parameters of this compound.

Experimental Protocols

This section outlines the general methodologies employed in the discovery and characterization of this compound.

SELEX Protocol for Aptamer Selection (General Methodology)

This compound's parent aptamer was identified using an in vitro selection process known as SELEX (Systematic Evolution of Ligands by Exponential Enrichment). The following is a generalized protocol for the selection of modified RNA aptamers.

-

Library Preparation: A synthetic DNA library is created, consisting of a central random region of nucleotides flanked by constant sequences for PCR amplification and in vitro transcription.

-

In Vitro Transcription: The DNA library is transcribed into an RNA pool. To enhance stability, modified ribonucleotides (e.g., 2'-F and 2'-OMe) are incorporated during this step using a mutant T7 RNA polymerase.[8][9]

-

Binding and Partitioning: The structured RNA pool is incubated with the target protein, Factor IXa. The aptamer-protein complexes are then separated from the unbound RNA sequences, typically using nitrocellulose filter binding.

-

Elution and Amplification: The bound RNA sequences are eluted from the target protein. The eluted RNA is then reverse transcribed to cDNA and amplified by PCR to generate an enriched DNA pool for the next round of selection.

-

Iterative Rounds: The process of binding, partitioning, and amplification is repeated for multiple rounds (typically 8-15), with increasing stringency to select for the aptamers with the highest affinity and specificity.

-

Sequencing and Characterization: After several rounds of enrichment, the final aptamer pool is cloned and sequenced to identify individual aptamer candidates. These candidates are then synthesized and characterized for their binding and inhibitory properties.

Nitrocellulose Filter Binding Assay for Kd Determination

The binding affinity (Kd) of the aptamer for Factor IXa was determined using a nitrocellulose filter binding assay.[10] This technique relies on the principle that proteins bind to nitrocellulose membranes, while RNA does not.

-

RNA Labeling: The RNA aptamer is radiolabeled, typically at the 5' end with ³²P.

-

Binding Reaction: A fixed, low concentration of the radiolabeled aptamer is incubated with varying concentrations of Factor IXa in a suitable binding buffer (e.g., containing physiological salt concentrations and Mg²⁺) to allow the binding to reach equilibrium.

-

Filtration: The binding reactions are passed through a dot-blot apparatus containing a nitrocellulose membrane stacked on top of a nylon membrane.[11][12] The nitrocellulose membrane captures the protein and any protein-bound RNA, while the unbound RNA passes through and is captured by the charged nylon membrane.

-

Quantification: The amount of radioactivity on both membranes is quantified using a phosphorimager.

-

Data Analysis: The fraction of bound RNA is plotted against the protein concentration, and the data is fitted to a binding isotherm to determine the equilibrium dissociation constant (Kd).

Factor IXa Inhibition Assay (Chromogenic Assay)

The inhibitory activity of this compound on Factor IXa is assessed by measuring the reduction in the rate of Factor X activation.

-

Reaction Setup: Factor IXa and its cofactor, Factor VIIIa, are incubated in the presence of phospholipids and calcium ions.

-

Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixture and incubated to allow for binding to Factor IXa.

-

Substrate Addition: Factor X is added to initiate the reaction. Factor IXa cleaves Factor X to its active form, Factor Xa.

-

Chromogenic Detection: A chromogenic substrate specific for Factor Xa is added. The cleavage of this substrate by Factor Xa produces a colored product (e.g., p-nitroaniline), which can be measured spectrophotometrically at 405 nm.[2]

-

Data Analysis: The rate of color development is proportional to the amount of Factor Xa generated. The percentage of Factor IXa inhibition is calculated by comparing the rates in the presence and absence of this compound.

Mechanism of Action

This compound exerts its anticoagulant effect by inhibiting the activity of Factor IXa in the intrinsic pathway of the coagulation cascade.

As depicted in the diagram, this compound binds to Factor IXa, preventing the formation of a functional tenase complex with its cofactor, Factor VIIIa. This complex is responsible for the efficient activation of Factor X. By inhibiting this step, this compound effectively blocks the downstream amplification of the coagulation cascade, leading to a potent anticoagulant effect.

Conclusion

This compound is a well-characterized RNA aptamer with a potent and specific anticoagulant activity. Its defined sequence, chemical modifications, and high-resolution structural insights provide a solid foundation for its therapeutic application. The availability of a specific reversal agent, anivamersen, offers a significant advantage in clinical settings where precise control over anticoagulation is paramount. This technical guide provides a comprehensive overview of the core scientific data and methodologies related to this compound, serving as a valuable resource for the scientific and drug development communities.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. columbia.edu [columbia.edu]

- 3. pnas.org [pnas.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Scholars@Duke publication: this compound results in near complete FIX inhibition in acute coronary syndrome patients: RADAR pharmacokinetic and pharmacodynamic substudy. [scholars.duke.edu]

- 6. researchgate.net [researchgate.net]

- 7. documentsdelivered.com [documentsdelivered.com]

- 8. researchgate.net [researchgate.net]

- 9. In vitro RNA SELEX for the generation of chemically-optimized therapeutic RNA drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Potent Anticoagulant Aptamer Directed against Factor IXa Blocks Macromolecular Substrate Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Filter-binding assay for analysis of RNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Discovery and Development of Pegnivacogin: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pegnivacogin (formerly RB006) is a nucleic acid aptamer-based anticoagulant that specifically inhibits coagulation Factor IXa (FIXa). Developed as part of the REG1 anticoagulation system by Regado Biosciences, this compound represented a novel approach to anticoagulation with the key advantage of being rapidly reversible by its complementary oligonucleotide control agent, anivamersen (RB007).[1][2] This system was designed to offer precise and titratable control over anticoagulation, a significant potential benefit in clinical settings such as percutaneous coronary intervention (PCI) and other cardiovascular procedures where the balance between preventing thrombosis and managing bleeding risk is critical.[1][2] Though its clinical development was ultimately discontinued, the story of this compound offers valuable insights into the discovery, preclinical validation, and clinical challenges of aptamer-based therapeutics.

Discovery of a Potent Factor IXa Inhibitor

The journey to this compound began with the identification of a high-affinity RNA aptamer targeting Factor IXa. The discovery process utilized a well-established in vitro selection method known as Systematic Evolution of Ligands by Exponential Enrichment (SELEX).

Systematic Evolution of Ligands by Exponential Enrichment (SELEX) Protocol

The SELEX process for identifying the Factor IXa-binding aptamer, designated 9.3t, involved the following key steps:

-

RNA Library: The process started with a vast library of approximately 10¹⁴ unique RNA molecules, each with a randomized sequence region flanked by constant regions for enzymatic manipulation.[1][3]

-

Target Immobilization: Purified human Factor IXa was immobilized on a solid support, allowing for the separation of binding from non-binding RNA sequences.

-

Selection: The RNA library was incubated with the immobilized Factor IXa. RNA molecules with a conformational structure that allowed for binding to the target were retained.

-

Partitioning: Non-binding RNA sequences were washed away, leaving only the aptamer candidates bound to the Factor IXa.

-

Elution: The bound RNA molecules were eluted from the target.

-

Amplification: The eluted RNA was reverse transcribed into cDNA and then amplified using the Polymerase Chain Reaction (PCR). The amplified DNA was then transcribed back into an enriched RNA pool for the next round of selection.

-

Iterative Rounds: This selection and amplification cycle was repeated for multiple rounds, with increasing stringency in the washing steps to isolate the aptamers with the highest affinity and specificity for Factor IXa.

-

Sequencing and Characterization: After several rounds of enrichment, the resulting aptamer candidates were sequenced and characterized for their binding affinity and inhibitory activity. The most promising candidate, aptamer 9.3t, was selected for further development.

From Aptamer 9.3t to this compound

To enhance its therapeutic potential, the parent aptamer 9.3t underwent chemical modifications. A 40 kDa polyethylene glycol (PEG) moiety was conjugated to the 5' end of the aptamer.[1] This PEGylation process was designed to increase the aptamer's hydrodynamic radius, thereby reducing its renal clearance and significantly extending its in vivo half-life. The final PEGylated product was named this compound.

Mechanism of Action

This compound exerts its anticoagulant effect by binding with high affinity and specificity to the enzymatic active site of Factor IXa. This binding event sterically hinders the interaction of Factor IXa with its substrate, Factor X, thereby inhibiting the conversion of Factor X to its active form, Factor Xa.[4] This inhibition occurs at a critical juncture in the intrinsic and common pathways of the coagulation cascade.

dot

Caption: this compound's site of action in the coagulation cascade.

Preclinical Development

Extensive preclinical studies were conducted to evaluate the efficacy, safety, and reversibility of this compound in both in vitro and in vivo models.

In Vitro Studies

In vitro experiments using human plasma demonstrated that this compound potently and specifically prolongs the activated partial thromboplastin time (aPTT), a measure of the intrinsic and common coagulation pathways, in a dose-dependent manner.

| Parameter | Value | Reference |

| Binding Affinity (Kd) of 9.3t to Factor IXa | 0.58 ± 0.1 nM | [5] |

| Specificity of 9.3t for Factor IXa | >5,000-fold over other coagulation factors | |

| aPTT Prolongation | Dose-dependent increase to levels seen in Factor IX deficient plasma | [6] |

Table 1: In Vitro Characteristics of the Factor IXa Aptamer 9.3t

In Vivo Animal Models

Preclinical evaluation in animal models was crucial for assessing the antithrombotic efficacy and bleeding risk of this compound, as well as the in vivo performance of its reversal agent.

Murine Models

-

Tail Transection Model: In a murine tail transection model, supratherapeutic doses of the Factor IXa aptamer induced bleeding, which was effectively prevented by the administration of its complementary oligonucleotide antidote.[3][7]

-

Arterial Injury Model: The aptamer demonstrated the ability to prevent thrombosis in a murine model of arterial injury.[3]

| Animal Model | Key Findings | Reference |

| Murine Tail Transection | Aptamer induced bleeding at high doses; bleeding was prevented by the antidote. | [3][7] |

| Murine Arterial Injury | Aptamer effectively prevented thrombosis. | [3] |

Table 2: Summary of Preclinical Efficacy in Murine Models

Porcine Model of Cardiopulmonary Bypass

A porcine model of cardiopulmonary bypass (CPB) was utilized to evaluate the performance of the aptamer-antidote system in a clinically relevant setting.

-

Anticoagulation and Reversal: The Factor IXa aptamer provided effective anticoagulation, maintaining the patency of the CPB circuit. Administration of the antidote resulted in a rapid and durable reversal of the anticoagulant effect, with clotting times returning to near baseline levels within minutes.[3][7]

-

Pharmacodynamic Effects: The aptamer produced a dose-related increase in aPTT and activated clotting time (ACT).[8] In one study, the aptamer resulted in an aPTT of 177 seconds and an ACT of 294 seconds, which was more modest than the effect of unfractionated heparin.[7]

| Parameter | Aptamer Group | Heparin Group | Reference |

| aPTT | 177 s | >400 s | [7] |

| ACT | 294 s | >400 s | [7] |

Table 3: Pharmacodynamic Effects in a Porcine Cardiopulmonary Bypass Model

Key Experimental Protocols

Light Transmission Aggregometry (LTA) for Platelet Aggregation

Principle: LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Protocol:

-

Blood Collection: Whole blood is collected from healthy volunteers or patients into tubes containing an anticoagulant (e.g., sodium citrate).

-

PRP and PPP Preparation: The blood is centrifuged at a low speed to obtain platelet-rich plasma (PRP). A subsequent high-speed centrifugation of the remaining blood yields platelet-poor plasma (PPP), which is used as a blank.

-

Incubation: PRP is incubated with this compound or a control vehicle.

-

Aggregation Measurement: The PRP is placed in an aggregometer, and a baseline light transmission is established. An agonist (e.g., ADP, collagen) is added to induce platelet aggregation. The change in light transmission is recorded over time.

dot

Caption: Experimental workflow for Light Transmission Aggregometry.

Flow Cytometry for Platelet Activation Markers

Principle: Flow cytometry is used to quantify the expression of platelet activation markers, such as P-selectin (CD62P) and the activated form of the glycoprotein IIb/IIIa receptor (PAC-1), on the surface of individual platelets.

Protocol:

-

Blood Sample Preparation: Whole blood is incubated with this compound or a control.

-

Platelet Activation: Platelets are activated with an agonist like ADP.

-

Antibody Staining: The blood is then incubated with fluorescently labeled monoclonal antibodies specific for platelet activation markers (e.g., anti-CD62P, PAC-1).

-

Flow Cytometric Analysis: The stained samples are analyzed on a flow cytometer. Platelets are identified based on their light scatter properties, and the fluorescence intensity of the bound antibodies is measured to quantify the percentage of activated platelets.

dot

Caption: Experimental workflow for Flow Cytometry of platelet markers.

Clinical Development and Discontinuation

This compound, as part of the REG1 system, advanced into clinical trials for indications such as acute coronary syndromes (ACS). Phase 1 and 2 trials demonstrated that this compound produced predictable and reversible anticoagulation. However, the development was halted during the Phase 3 REGULATE-PCI trial due to a higher incidence of severe allergic reactions in the this compound arm compared to the control group. These reactions were subsequently linked to pre-existing anti-PEG antibodies in some patients.

Conclusion

The discovery and development of this compound highlight the potential of aptamer technology to create highly specific and controllable therapeutic agents. The SELEX process successfully identified a potent inhibitor of Factor IXa, and subsequent PEGylation improved its pharmacokinetic profile. Preclinical studies robustly demonstrated its efficacy and reversibility. However, the clinical development of this compound also underscored a significant challenge for PEGylated therapeutics: the potential for immunogenicity related to the PEG moiety. The journey of this compound provides invaluable lessons for the future development of aptamer-based drugs and other PEGylated biologics, emphasizing the importance of understanding and mitigating potential immune responses to these novel therapeutic modalities.

References

- 1. [Figure, Coagulation Cascade Diagram. The extrinsic...] - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. derangedphysiology.com [derangedphysiology.com]

- 3. Potent Anticoagulant Aptamer Directed against Factor IXa Blocks Macromolecular Substrate Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. radiopaedia.org [radiopaedia.org]

- 5. Portico [access.portico.org]

- 6. researchgate.net [researchgate.net]

- 7. ahajournals.org [ahajournals.org]

- 8. Translation and Clinical Development of Antithrombotic Aptamers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pegnivacogin and Anivamersen Anticoagulant-Reversal System

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The REG1 system, comprised of the anticoagulant pegnivacogin and its reversal agent anivamersen, represents a novel approach to controllable anticoagulation. This compound, a PEGylated RNA aptamer, is a direct inhibitor of coagulation Factor IXa (FIXa), a critical chokepoint in the intrinsic and common pathways of the coagulation cascade. Its activity can be precisely and rapidly neutralized by anivamersen, a complementary RNA oligonucleotide. This unique mechanism of action offers the potential for a highly titratable anticoagulant effect, a desirable characteristic in clinical settings with a high risk of both thrombosis and bleeding, such as percutaneous coronary intervention (PCI) and other cardiovascular procedures. This guide provides a comprehensive technical overview of the this compound and anivamersen system, including its mechanism of action, pharmacokinetic and pharmacodynamic properties, and key experimental methodologies.

Core Mechanism of Action

This compound is a 40 kDa PEGylated RNA aptamer that binds with high affinity and specificity to the active site of Factor IXa, sterically hindering its interaction with its substrate, Factor X. This inhibition effectively blocks the amplification of the coagulation cascade, preventing the burst of thrombin generation necessary for fibrin clot formation.

Anivamersen is a synthetic oligonucleotide designed with a sequence complementary to a portion of the this compound aptamer. Upon administration, anivamersen rapidly forms a stable, inactive duplex with this compound through Watson-Crick base pairing. This binding event alters the conformation of this compound, causing its dissociation from FIXa and thereby restoring normal hemostasis. The degree of anticoagulation reversal is directly proportional to the molar ratio of anivamersen to this compound, allowing for fine-tuned control of the anticoagulant effect.

Signaling Pathway

The following diagram illustrates the role of Factor IXa in the coagulation cascade and the mechanism of inhibition by this compound and its reversal by anivamersen.

An In-depth Technical Guide on the Preclinical Pharmacokinetic Profile of Pegnivacogin

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, detailed quantitative data and specific experimental protocols for the preclinical pharmacokinetic profile of Pegnivacogin are limited. This guide summarizes the known characteristics of this compound and provides a comprehensive overview of the expected pharmacokinetic profile and standard experimental methodologies based on its classification as a PEGylated RNA aptamer and data from analogous therapeutic oligonucleotides.

Introduction to this compound

This compound (RB006) is a novel anticoagulant developed as a direct inhibitor of Factor IXa (FIXa)[1][2]. It is a nucleic acid aptamer, specifically a single-stranded RNA molecule, engineered to fold into a unique three-dimensional structure that binds with high affinity and specificity to its target protein, FIXa, thereby blocking its role in the coagulation cascade[1][2]. To enhance its in vivo stability and prolong its circulation time, the RNA aptamer is conjugated to a 40 kDa polyethylene glycol (PEG) molecule[3]. This PEGylation is a common strategy for therapeutic oligonucleotides to improve their pharmacokinetic properties[3][4].

This compound was developed as part of the REG1 anticoagulation system, which includes the active control agent anivamersen (RB007), a complementary oligonucleotide that binds to this compound and neutralizes its anticoagulant effect[1][2]. While extensive clinical data is available, particularly from the RADAR Phase 2b trial, this document focuses on the foundational preclinical pharmacokinetic assessment that would have been required for its progression into human studies.

Mechanism of Action: Inhibition of the Coagulation Cascade

This compound exerts its anticoagulant effect by directly binding to and inhibiting Factor IXa. This prevents the activation of Factor X to Factor Xa, a critical step in the common pathway of the coagulation cascade. The interruption of this pathway leads to a significant reduction in thrombin generation and subsequent fibrin clot formation[5][6][7][8][9].

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. PEGylation of therapeutic oligonucletides: From linear to highly branched PEG architectures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PEGylation of therapeutic oligonucletides: From linear to highly branched PEG architectures [ouci.dntb.gov.ua]

- 5. radiopaedia.org [radiopaedia.org]

- 6. [Figure, Coagulation Cascade Diagram. The extrinsic...] - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Coagulation - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Physiology, Coagulation Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Role of PEGylation in the Function and Stability of Pegnivacogin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pegnivacogin, a PEGylated RNA aptamer, was developed as a potent and specific inhibitor of coagulation factor IXa, intended for use as an anticoagulant. The conjugation of a 40 kDa branched polyethylene glycol (PEG) moiety was a critical design element aimed at optimizing the therapeutic profile of the underlying RNA aptamer. This technical guide provides an in-depth analysis of the role of PEGylation in the function and stability of this compound. It summarizes key quantitative data from clinical trials, details relevant experimental protocols, and utilizes graphical representations to illustrate complex biological and experimental pathways. While development of this compound was discontinued due to allergic reactions linked to pre-existing anti-PEG antibodies, the study of this compound offers valuable insights into the benefits and challenges of PEGylation in nucleic acid-based therapeutics.

Introduction to this compound and PEGylation

This compound is a synthetic, 2'-fluoropyrimidine-modified RNA oligonucleotide (aptamer) that binds with high affinity and specificity to coagulation factor IXa, thereby inhibiting its activity in the blood coagulation cascade.[1] To enhance its therapeutic potential, the aptamer is conjugated to an approximately 40 kDa branched methoxypolyethylene glycol (mPEG) molecule.[1]

PEGylation, the process of covalently attaching PEG chains to therapeutic molecules, is a widely employed strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of biotherapeutics.[2][3][4] The hydrophilic and flexible nature of the PEG polymer confers several advantages, including:

-

Increased Hydrodynamic Size: This reduces renal clearance, thereby prolonging the circulation half-life of the drug.[3][5]

-

Shielding from Proteases and Nucleases: The PEG moiety can sterically hinder the approach of degradative enzymes, enhancing the in vivo stability of the therapeutic.[6]

-

Reduced Immunogenicity: By masking potential epitopes on the drug molecule, PEGylation can decrease the likelihood of an immune response.[2][6]

-

Improved Solubility and Stability: PEG can enhance the solubility of hydrophobic drugs and improve the overall stability of the formulation.[3][4]

In the context of this compound, PEGylation was primarily intended to increase its plasma concentration and half-life, allowing for a sustained anticoagulant effect.[1]

Mechanism of Action of this compound

This compound exerts its anticoagulant effect by directly inhibiting the enzymatic activity of factor IXa. Factor IXa is a critical component of the intrinsic pathway of the coagulation cascade, where it forms a complex with factor VIIIa to activate factor X. The inhibition of factor IXa by this compound disrupts this cascade, leading to a reduction in thrombin generation and subsequent fibrin clot formation.

Role of PEGylation in this compound's Function and Stability

The conjugation of the 40 kDa PEG moiety to the RNA aptamer was instrumental in defining the functional and stability profile of this compound.

Enhanced Pharmacokinetics

PEGylation significantly increased the hydrodynamic radius of the aptamer, which is a key determinant of its renal clearance rate. Unmodified oligonucleotides are rapidly cleared from circulation through renal filtration. The addition of the large PEG chain prolonged the plasma residence time of this compound, allowing for a more sustained anticoagulant effect.

Improved In Vivo Stability

Quantitative Data from the RADAR Clinical Trial

The RADAR (Randomized, Partially-Blinded, Multi-Center, Active-Controlled, Dose-Ranging) trial was a Phase 2b study that provided key quantitative data on the pharmacokinetic and pharmacodynamic properties of this compound in patients with acute coronary syndromes (ACS).[7][8]

| Parameter | Value | Reference |

| Pharmacokinetics | ||

| Dose | 1 mg/kg intravenous bolus | [7][8] |

| Mean Peak Plasma Concentration | 26.1 ± 4.6 µg/mL | [7][8] |

| Pharmacodynamics | ||

| Mean Activated Partial Thromboplastin Time (aPTT) | 93.0 ± 9.5 seconds | [7][8] |

| Mean Fold Increase in aPTT from Baseline | 2.9 ± 0.3 | [7][8] |

| Imputed Factor IX Inhibition | Near complete | [7][8] |

Table 1: Pharmacokinetic and Pharmacodynamic Data for this compound from the RADAR Trial

These data demonstrate that a single 1 mg/kg dose of this compound rapidly achieves a therapeutic plasma concentration and produces a consistent and predictable anticoagulant effect, as evidenced by the significant prolongation of aPTT and near-complete inhibition of Factor IX.[7][8] The stable plasma concentrations observed during cardiac catheterization procedures further underscore the role of PEGylation in maintaining therapeutic levels of the drug.[7][8]

Experimental Protocols

Pharmacokinetic (PK) Analysis

The concentration of this compound in plasma samples was determined using a validated fluorescence-based assay.

-

Principle: The assay's signal was directly proportional to the amount of this compound present in the sample.

-

Instrumentation: A Spectramax Gemini fluorescence plate reader (Molecular Devices) was used for measuring fluorescence intensity.[3]

-

Sample Handling: Blood samples were collected in citrate tubes and centrifuged to obtain plasma. Specific details on sample storage temperatures and durations prior to analysis are not extensively detailed in the available literature, but standard clinical trial protocols for bioanalytical samples would have been followed.

-

Data Analysis: Calibration standards and quality control samples were used to generate a standard curve, from which the concentration of this compound in the study samples was interpolated.

Pharmacodynamic (PD) Analysis

The anticoagulant effect of this compound was assessed by measuring the activated partial thromboplastin time (aPTT).

-

Principle: The aPTT test measures the time it takes for a clot to form in a plasma sample after the addition of a substance that activates the intrinsic coagulation pathway.

-

Instrumentation: Core laboratory coagulation assays were performed on a Stago STA analyzer.[3]

-

Method:

-

Platelet-poor plasma was prepared from citrated blood samples.

-

The plasma was incubated with an activator of the contact pathway (e.g., silica, kaolin).

-

Calcium was added to initiate coagulation.

-

The time to clot formation was measured.

-

-

Factor IX Inhibition Imputation: Calibration curves were generated to establish the relationship between the relative aPTT prolongation and the plasma percent of factor IX activity.[7] The percent inhibition of factor IX was then calculated from the imputed factor IX activity.[7]

Anti-PEG Antibody Detection

The presence of anti-PEG antibodies in patient serum was determined using a validated enzyme-linked immunosorbent assay (ELISA).

-

Principle: This direct ELISA method captures anti-PEG antibodies from the sample onto a plate coated with the PEGylated drug.

-

Methodology:

-

Microtiter plates were coated with this compound (RB006).[2]

-

After blocking non-specific binding sites, diluted patient serum samples were added.

-

Bound anti-PEG antibodies were detected using an anti-human IgG alkaline phosphatase (AP) conjugate.[2]

-

A p-nitrophenyl phosphate (pNPP) substrate solution was added, and the resulting colorimetric signal was measured.[2]

-

-

Confirmatory Testing: To ensure specificity for PEG, presumptive positive samples were subjected to a confirmatory test involving inhibition with 20 kDa free PEG.[2] A significant reduction in the signal in the presence of free PEG confirmed the presence of anti-PEG antibodies.

Challenges Associated with PEGylation: The Case of this compound

Despite the advantages conferred by PEGylation, the clinical development of this compound was halted due to the occurrence of serious allergic reactions in a small number of patients during the RADAR trial.[1][9] Subsequent investigations revealed a strong association between these first-exposure reactions and the presence of high levels of pre-existing anti-PEG antibodies in the affected individuals.[1][9]

This finding highlights a significant challenge for the development of PEGylated therapeutics. While PEG has long been considered non-immunogenic, there is growing evidence that a subset of the population has pre-existing antibodies against PEG, likely due to exposure to PEG in various consumer and pharmaceutical products.[1][9] In the case of this compound, the administration of a relatively large bolus dose of the highly PEGylated aptamer is thought to have triggered an immune response in susceptible individuals.[1]

Conclusion

PEGylation played a crucial role in enhancing the function and in vivo stability of the RNA aptamer component of this compound. By increasing its hydrodynamic size and protecting it from nuclease degradation, PEGylation successfully prolonged the plasma half-life and maintained therapeutic concentrations, leading to a potent and predictable anticoagulant effect. However, the experience with this compound serves as a critical reminder of the potential for immunogenicity associated with PEG itself. The presence of pre-existing anti-PEG antibodies in the general population represents a significant hurdle for the development of PEGylated drugs and underscores the importance of thorough immunogenicity risk assessment in preclinical and clinical development. Future research in the field may focus on developing alternative polymer conjugation strategies or methods to mitigate the risk of anti-PEG antibody-mediated adverse events.

References

- 1. prevention.cancer.gov [prevention.cancer.gov]

- 2. Optimized ELISA for Anti-PEG Antibody Detection in Healthy Donors and Patients Treated with PEGylated Liposomal Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. celerion.com [celerion.com]

- 4. 4adi.com [4adi.com]

- 5. Pre-existing anti–polyethylene glycol antibody linked to first-exposure allergic reactions to this compound, a PEGylated RNA aptamer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 1-Stage APTT-based Factor Assays [practical-haemostasis.com]

- 8. dovepress.com [dovepress.com]

- 9. Implementing a tiered approach to bioanalytical method validation for large-molecule ligand-binding assay methods in pharmacokinetic assessments. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide on the Effect of Pegnivacogin on the Intrinsic Coagulation Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pegnivacogin is a novel anticoagulant that selectively targets and inhibits Factor IXa, a critical enzyme in the intrinsic pathway of the coagulation cascade. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on the intrinsic coagulation pathway, and the methodologies used to evaluate its efficacy. Quantitative data from key studies are summarized, and detailed experimental protocols are provided for the principal assays. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of this targeted anticoagulant therapy.

Introduction to the Intrinsic Coagulation Pathway and the Role of Factor IXa

The intrinsic coagulation pathway is a crucial component of hemostasis, the physiological process that stops bleeding at the site of vascular injury. This pathway is initiated by the contact of Factor XII with negatively charged surfaces, triggering a cascade of enzymatic reactions that ultimately lead to the formation of a stable fibrin clot. A key step in this cascade is the activation of Factor X by the tenase complex, which is composed of activated Factor VIII (FVIIIa) and activated Factor IX (FIXa).[1][2] Factor IXa is a serine protease that plays a pivotal role in amplifying the generation of thrombin, the central enzyme in clot formation.[1][2] Due to its strategic position in the coagulation cascade, Factor IXa has emerged as an attractive target for the development of novel anticoagulants.

This compound: A Direct Factor IXa Inhibitor

This compound is a single-stranded RNA aptamer specifically designed to bind to and inhibit the enzymatic activity of Factor IXa.[3][4] Aptamers are short, single-stranded nucleic acid molecules that can fold into unique three-dimensional structures, allowing them to bind to specific molecular targets with high affinity and specificity. This compound is a component of the REG1 anticoagulation system, which also includes its complementary reversal agent, anivamersen.[3][5] Anivamersen is an oligonucleotide that binds to this compound through Watson-Crick base pairing, leading to a conformational change that releases Factor IXa and rapidly reverses the anticoagulant effect.[5][6]

Mechanism of Action of this compound

This compound exerts its anticoagulant effect by directly binding to the active site of Factor IXa, thereby preventing it from participating in the tenase complex and subsequently inhibiting the activation of Factor X to Factor Xa.[1][2] This targeted inhibition of Factor IXa effectively dampens the amplification of the coagulation cascade, leading to a reduction in thrombin generation and, consequently, fibrin clot formation.

References

Methodological & Application

Application Notes and Protocols for Pegnivacogin in Animal Models of Thrombosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pegnivacogin (formerly RB006) is a PEGylated RNA aptamer that acts as a potent and specific inhibitor of coagulation Factor IXa (FIXa).[1][2] By binding to the active site of FIXa, this compound effectively blocks its role in the intrinsic pathway of the coagulation cascade, thereby preventing the conversion of Factor X to Factor Xa and subsequent thrombin generation.[1][2] This mechanism makes it a candidate for antithrombotic therapy. The anticoagulant effect of this compound can be rapidly and specifically reversed by its complementary oligonucleotide, anivamersen (RB007).[1]

These application notes provide an overview of the use of this compound in preclinical animal models of thrombosis, including available data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows. While clinical development of this compound was discontinued, the available preclinical data offers valuable insights for researchers investigating FIXa inhibition and developing novel antithrombotic agents.

Mechanism of Action: Inhibition of the Coagulation Cascade

This compound targets Factor IXa, a critical enzyme in the intrinsic pathway of blood coagulation. The inhibition of FIXa disrupts the downstream amplification of the clotting cascade, leading to a reduction in thrombin generation and fibrin clot formation.

Caption: this compound's mechanism of action in the coagulation cascade.

Quantitative Data from Animal Models

Preclinical studies have evaluated the efficacy of this compound in a murine model of arterial thrombosis. The following table summarizes the available quantitative data from a ferric chloride-induced carotid artery thrombosis model.

| Animal Model | Species | Thrombosis Induction Method | This compound Dose (mg/kg) | Endpoint | Outcome | Citation |

| Arterial Thrombosis | Mouse | Ferric Chloride-induced carotid artery injury | ≥ 0.5 | Vessel Patency | Maintained patency of the damaged vessel and limited occlusive thrombi. | [3] |

| Arterial Thrombosis | Mouse | Ferric Chloride-induced carotid artery injury | < 0.5 | Vessel Patency | Did not effectively prevent vessel occlusion. | [3] |

| Control | Mouse | Ferric Chloride-induced carotid artery injury | 0 (vehicle) | Time to Occlusion | Full occlusion of the common carotid artery in approximately 3 minutes. | [3] |

Experimental Protocols

The following protocols are based on established methods for inducing thrombosis in animal models and are suitable for evaluating the efficacy of this compound.

Ferric Chloride-Induced Arterial Thrombosis Model (Mouse)

This is a widely used model to study arterial thrombosis and evaluate the efficacy of antithrombotic agents.[4][5]

Materials:

-

This compound

-

Sterile saline or appropriate vehicle

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Surgical microscope or magnifying lens

-

Micro-surgical instruments (forceps, scissors)

-

Doppler flow probe

-

Whatman filter paper (cut into small strips)

-

Ferric chloride (FeCl₃) solution (e.g., 10% in distilled water)

-

Suture material

Experimental Workflow:

References

Application Notes and Protocols for Pegnivacogin Administration in Acute Coronary Syndrome (ACS) Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of pegnivacogin, a factor IXa inhibiting aptamer, in clinical studies involving patients with acute coronary syndrome (ACS). The information is compiled from key clinical trials to guide future research and development.

Introduction to this compound and the REG1 System

This compound (formerly RB006) is a single-stranded RNA aptamer that acts as a direct inhibitor of coagulation factor IXa.[1][2][3] It was developed as part of the REG1 anticoagulation system, which also includes its complementary reversal agent, anivamersen (formerly RB007).[3][4] Anivamersen is an oligonucleotide that binds to this compound, neutralizing its anticoagulant effect in a controllable manner.[4] This system was designed to provide potent, titratable anticoagulation for procedures such as percutaneous coronary intervention (PCI) in ACS patients, with the potential for rapid reversal to minimize bleeding complications.[4][5]

Mechanism of Action

This compound's primary mechanism is the specific, high-affinity binding to and inhibition of factor IXa, a critical component of the intrinsic pathway of the coagulation cascade.[6] By inhibiting factor IXa, this compound effectively reduces thrombin generation, a key step in the formation of blood clots.[6] The anticoagulant effect can be precisely controlled and reversed by the administration of anivamersen, which binds to this compound through Watson-Crick base pairing, altering its conformation and inactivating it.[4]

Figure 1: Mechanism of action of the REG1 system in the coagulation cascade.

Quantitative Data Summary from Clinical Trials

The following tables summarize key quantitative data from the RADAR and REGULATE-PCI trials, which were pivotal in evaluating the efficacy and safety of this compound in ACS patients.

Table 1: Dosing Regimens in the RADAR Trial[4][5]

| Treatment Arm | This compound Dose | Anivamersen Reversal |

| REG1 Group 1 | 1 mg/kg | 25% |

| REG1 Group 2 | 1 mg/kg | 50% |

| REG1 Group 3 | 1 mg/kg | 75% |

| REG1 Group 4 | 1 mg/kg | 100% |

| Control Group | Unfractionated Heparin | N/A |

Table 2: 30-Day Bleeding and Ischemic Events in the RADAR-PCI Substudy[5]

| Outcome | This compound (All Reversal Groups) | Heparin | p-value |

| Major Modified ACUITY Bleeding | |||

| 25% Reversal | 18% | 11% | - |

| 50% Reversal | 12% | 11% | - |

| 75% Reversal | 9% | 11% | - |

| 100% Reversal | 7% | 11% | - |

| Total Bleeding | |||

| 25% Reversal | 68% | 38% | - |

| 50% Reversal | 39% | 38% | - |

| 75% Reversal | 35% | 38% | - |

| 100% Reversal | 34% | 38% | - |

| Ischemic Events (Composite) | 4.4% | 7.3% | 0.3 |

| Myocardial Infarction | 4.0% | 6.4% | 0.3 |

| Urgent Target Vessel Revascularization | 1.1% | 0.9% | 1.0 |

Table 3: Pharmacokinetic and Pharmacodynamic Parameters of this compound (1 mg/kg)[1][2][3][7]

| Parameter | Value (Mean ± SD) |

| Peak Plasma Concentration | 26.1 ± 4.6 µg/mL |

| aPTT (activated Partial Thromboplastin Time) | 93.0 ± 9.5 s |

| Fold Increase in aPTT from Baseline | 2.9 ± 0.3 |

Table 4: Key Outcomes in the REGULATE-PCI Trial (Terminated Early)[8]

| Outcome (at Day 3) | REG1 (this compound + 80% Anivamersen Reversal) | Bivalirudin | Odds Ratio (95% CI) | p-value |

| Primary Efficacy Endpoint (Death, MI, Stroke, Urgent TLR) | 7% (108/1616) | 6% (103/1616) | 1.05 (0.80-1.39) | 0.72 |

| Principal Safety Endpoint (Major Bleeding) | <1% (7/1605) | <1% (2/1601) | 3.49 (0.73-16.82) | 0.10 |

| Major or Minor Bleeding | 6% (104/1605) | 4% (65/1601) | 1.64 (1.19-2.25) | 0.002 |

| Severe Allergic Reactions | 1% (10/1605) | <1% (1/1601) | - | - |

Experimental Protocols

The following protocols are based on the methodologies of the RADAR and REGULATE-PCI trials.

Patient Selection Criteria (RADAR Trial)[4]

-

Inclusion Criteria: Patients with non-ST-elevation ACS with planned early cardiac catheterization via femoral access.

-

Exclusion Criteria: Significant bleeding risk, recent major surgery, or contraindications to anticoagulation.

RADAR Trial Protocol[4]

-

Randomization: Eligible patients were randomized in a 2:1:1:2:2 ratio to one of the four this compound arms with varying degrees of anivamersen reversal or to the active control heparin arm.

-

This compound Administration: Patients in the REG1 arms received a 1 mg/kg intravenous bolus of this compound.

-

Cardiac Catheterization: Performed in all patients.

-

Anivamersen Administration: Following the procedure, patients in the REG1 arms received a blinded dose of anivamersen for 25%, 50%, 75%, or 100% reversal.

-

Sheath Removal: The femoral sheath was removed after the administration of anivamersen.

-

Endpoint Assessment: The primary endpoint was total ACUITY bleeding through 30 days. Secondary endpoints included major bleeding and a composite of ischemic events (death, myocardial infarction, urgent target vessel revascularization, or recurrent ischemia).

Figure 2: Workflow of the RADAR clinical trial for this compound administration.

REGULATE-PCI Trial Protocol[8]

-

Patient Population: Patients undergoing PCI. Exclusion criteria included ST-segment elevation myocardial infarction within 48 hours.

-

Randomization: Patients were randomized 1:1 to either the REG1 system or bivalirudin.

-

REG1 Administration: A 1 mg/kg bolus of this compound was administered, followed by 80% reversal with anivamersen after the PCI procedure.

-

Bivalirudin Administration: Standard bivalirudin protocol was followed.

-

Endpoint Assessment: The primary efficacy endpoint was a composite of all-cause death, myocardial infarction, stroke, and unplanned target lesion revascularization by day 3. The principal safety endpoint was major bleeding.

Key Considerations and Adverse Events

-

Allergic Reactions: The REGULATE-PCI trial was terminated prematurely due to a higher than expected rate of severe allergic reactions in the REG1 arm (1% of patients).[7] Subsequent investigations suggested that pre-existing anti-polyethylene glycol (PEG) antibodies may have contributed to these first-exposure reactions, as this compound is a PEGylated aptamer.[8]

-

Bleeding: The RADAR trial demonstrated that at least 50% reversal with anivamersen was necessary to allow for safe sheath removal after cardiac catheterization.[4] Higher degrees of reversal were associated with lower rates of bleeding.[4][5] In the REGULATE-PCI trial, while major bleeding rates were similar between the REG1 and bivalirudin groups, major or minor bleeding was increased with REG1.[7]

Conclusion

The REG1 system, with its central component this compound, represented a novel approach to controllable anticoagulation in patients with ACS undergoing PCI. Clinical studies demonstrated that this compound effectively achieves near-complete factor IXa inhibition.[1][2] However, the development of this compound was halted due to safety concerns, primarily the occurrence of severe allergic reactions.[7] These application notes and protocols serve as a detailed resource for understanding the clinical investigation of this compound and highlight critical considerations for the development of similar aptamer-based therapeutics, particularly concerning immunogenicity and the management of bleeding events.

References

- 1. academic.oup.com [academic.oup.com]

- 2. This compound results in near complete FIX inhibition in acute coronary syndrome patients: RADAR pharmacokinetic and pharmacodynamic substudy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Phase 2, randomized, partially blinded, active-controlled study assessing the efficacy and safety of variable anticoagulation reversal using the REG1 system in patients with acute coronary syndromes: results of the RADAR trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eurointervention.pcronline.com [eurointervention.pcronline.com]

- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. scholars.mssm.edu [scholars.mssm.edu]

- 8. Pre-existing anti–polyethylene glycol antibody linked to first-exposure allergic reactions to this compound, a PEGylated RNA aptamer - PMC [pmc.ncbi.nlm.nih.gov]

dosage considerations for Pegnivacogin in clinical research

Disclaimer

The following application notes and protocols are provided for illustrative purposes only, as "Pegnivacogin" is a fictional compound. The data, experimental procedures, and signaling pathways presented herein are hypothetical and designed to demonstrate the expected content and format for such a document in a real-world clinical research setting.

Application Notes: Dosage Considerations for this compound in Clinical Research

Introduction

This compound is a novel, pegylated recombinant protein designed to antagonize the fictional "Inflammatory Response Factor Alpha" (IRF-α). Overexpression of IRF-α is hypothesized to be a key driver in certain autoimmune and inflammatory disorders. By binding to and neutralizing IRF-α, this compound aims to downregulate the pro-inflammatory signaling cascade, thereby reducing disease activity. These notes summarize the key dosage considerations derived from hypothetical Phase 1 and Phase 2 clinical studies.

Mechanism of Action

This compound is a high-affinity IRF-α antagonist. It binds to circulating IRF-α, preventing its interaction with the IRF-α receptor (IRF-αR) on the surface of immune cells. This inhibition blocks the downstream phosphorylation of the signal transducer and activator of transcription 3 (STAT3), a critical step in the activation of pro-inflammatory gene transcription.

Quantitative Data Summary

The following tables summarize the pharmacokinetic (PK) and pharmacodynamic (PD) data from hypothetical Phase 1 and Phase 2a clinical trials.

Table 1: Summary of Pharmacokinetic Parameters from Phase 1 Single Ascending Dose (SAD) Study

| Dose Cohort (mg/kg) | N | Mean Cmax (ng/mL) | Mean AUC (0-inf) (ng*h/mL) | Mean T1/2 (hours) |

| 0.1 | 8 | 1,250 | 150,000 | 120 |

| 0.3 | 8 | 3,800 | 480,000 | 135 |

| 1.0 | 8 | 11,500 | 1,600,000 | 148 |

| 3.0 | 8 | 35,000 | 5,100,000 | 155 |

| 10.0 | 8 | 110,000 | 18,000,000 | 160 |

Table 2: Summary of Target Engagement and Biomarker Response from Phase 2a Multiple Ascending Dose (MAD) Study (4 weekly doses)

| Weekly Dose (mg/kg) | N | Mean Trough Drug Conc. (ng/mL) | Mean Receptor Occupancy (%) | Mean Reduction in hs-CRP (%) |

| 1.0 | 12 | 8,500 | 75 | 25 |

| 3.0 | 12 | 28,000 | 92 | 55 |

| 5.0 | 12 | 45,000 | 98 | 65 |

Detailed Experimental Protocols

Protocol 1: Quantification of this compound in Human Serum by ELISA

This protocol describes a sandwich ELISA for determining the concentration of this compound in human serum samples.

-

Materials:

-

96-well high-binding microplates

-

Recombinant IRF-α (capture antibody)

-

Biotinylated anti-Pegnivacogin monoclonal antibody (detection antibody)

-

Streptavidin-HRP

-

TMB substrate

-

Stop solution (2N H₂SO₄)

-

Wash Buffer (PBS with 0.05% Tween-20)

-

Assay Diluent (PBS with 1% BSA)

-

This compound reference standard

-

-

Procedure:

-

Coat microplate wells with 1 µg/mL recombinant IRF-α in PBS overnight at 4°C.

-

Wash plates 3x with Wash Buffer.

-

Block plates with Assay Diluent for 2 hours at room temperature.

-

Wash plates 3x with Wash Buffer.

-

Prepare a standard curve of this compound (e.g., 1000 ng/mL down to 15.6 ng/mL) in Assay Diluent.

-

Dilute serum samples in Assay Diluent.

-

Add 100 µL of standards and diluted samples to the wells and incubate for 2 hours at room temperature.

-

Wash plates 5x with Wash Buffer.

-

Add 100 µL of biotinylated detection antibody (at 0.5 µg/mL) and incubate for 1 hour.

-

Wash plates 5x with Wash Buffer.

-

Add 100 µL of Streptavidin-HRP (1:1000 dilution) and incubate for 30 minutes in the dark.

-

Wash plates 5x with Wash Buffer.

-

Add 100 µL of TMB substrate and incubate for 15-20 minutes in the dark.

-

Stop the reaction by adding 50 µL of Stop Solution.

-

Read absorbance at 450 nm on a microplate reader.

-

Calculate concentrations from the standard curve using a 4-parameter logistic fit.

-

Protocol 2: Measurement of IRF-α Receptor Occupancy by Flow Cytometry

This protocol details the method for determining the percentage of IRF-α receptors on peripheral blood mononuclear cells (PBMCs) that are occupied by this compound.

-

Materials:

-

Ficoll-Paque for PBMC isolation

-

Fluorochrome-conjugated anti-CD14 antibody (monocyte marker)

-

Fluorochrome-conjugated, non-competing anti-IRF-αR antibody

-

FACS Buffer (PBS with 2% FBS, 0.05% sodium azide)

-

Human AB serum

-

Flow cytometer

-

-

Procedure:

-

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Wash cells 2x with FACS buffer.

-

Resuspend cells to a concentration of 1x10⁷ cells/mL in FACS buffer.

-

Aliquot 100 µL of cell suspension (1x10⁶ cells) into FACS tubes.

-

Add 10 µL of human AB serum to block Fc receptors and incubate for 10 minutes.

-

Add the pre-titered amount of anti-CD14 and non-competing anti-IRF-αR antibodies.

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash cells 2x with 2 mL of cold FACS buffer.

-

Resuspend cells in 300 µL of FACS buffer.

-

Acquire data on a flow cytometer, collecting at least 20,000 CD14+ events.

-

Analysis:

-

Gate on the CD14+ monocyte population.

-

Measure the Mean Fluorescence Intensity (MFI) of the anti-IRF-αR antibody.

-

Receptor Occupancy (%) is calculated as: [1 - (MFI_post-dose / MFI_pre-dose)] * 100.

-

-

Pegnivacogin: Application Notes and Protocols for Cardiovascular Disease Research

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Pegnivacogin (formerly RB006) is a single-stranded RNA aptamer that acts as a direct and selective inhibitor of coagulation Factor IXa (FIXa). It was developed as part of the REG1 anticoagulation system, which also includes its complementary oligonucleotide active control agent, anivamersen (formerly RB007). Anivamersen is designed to bind to this compound via Watson-Crick base pairing, thereby neutralizing its anticoagulant effect in a controllable and titratable manner.[1][2][3][4] this compound was investigated for the prevention of thrombotic complications in patients with acute coronary syndromes (ACS) undergoing percutaneous coronary intervention (PCI).[1][2]

Note on Clinical Development: The clinical development of this compound (as part of the REG1 system) was halted during Phase 3 trials (REGULATE-PCI) due to a higher than expected rate of serious allergic reactions.[1] Researchers should be aware of this potential for hypersensitivity when working with this compound.

Mechanism of Action

This compound is a 31-nucleotide RNA aptamer that is stabilized against nuclease degradation and conjugated to a 40-kDa polyethylene glycol (PEG) moiety to extend its plasma half-life. It binds with high affinity and specificity to the active site of Factor IXa, a critical enzyme in the intrinsic pathway of the coagulation cascade. By inhibiting FIXa, this compound effectively blocks the conversion of Factor X to Factor Xa, which in turn prevents the downstream generation of thrombin and the formation of a fibrin clot.[3][5] This targeted inhibition of the intrinsic pathway makes this compound a potent anticoagulant.

The anticoagulant effect of this compound can be rapidly and specifically reversed by the administration of anivamersen, a 15-nucleotide RNA oligonucleotide. Anivamersen's sequence is complementary to a portion of the this compound aptamer, allowing it to bind tightly and neutralize its activity.[3][6] This offers a unique mechanism for controlling the level of anticoagulation.

Signaling Pathway Diagram

Data Presentation

Pharmacodynamic Effects of this compound in Humans

| Parameter | Dose | Result | Study Population |

| Factor IX Inhibition | 1 mg/kg IV bolus | > 99% inhibition | Patients with ACS[5] |

| aPTT Prolongation | 1 mg/kg IV bolus | 2.9 ± 0.3-fold increase from baseline | Patients with ACS[7] |

| Mean aPTT | 1 mg/kg IV bolus | 93.0 ± 9.5 seconds | Patients with ACS[7] |

| Plasma Concentration | 1 mg/kg IV bolus | 26.1 ± 4.6 µg/mL | Patients with ACS[7] |

| Reversal of aPTT | Descending doses of anivamersen (1.5 to 0.094 mg/kg) | Rapid, dose-dependent reversal | Healthy Volunteers[4] |

In Vitro Effects of this compound on Platelet Function

| Assay | Condition | Result |

| ADP-induced CD62P-expression | This compound incubated with whole blood from healthy volunteers | Significant reduction (100% vs. 89.79 ± 4.04%)[2] |

| ADP-induced PAC-1 binding | This compound incubated with whole blood from healthy volunteers | Significant reduction (100% vs. 83.02 ± 4.08%)[2] |

| Platelet Aggregation (LTA) | This compound incubated with whole blood from healthy volunteers | Significant reduction (97.71 ± 5.30% vs. 66.53 ± 9.92%)[2] |

| Residual Platelet Aggregation | 1 mg/kg IV bolus in ACS patients | Significant reduction 20 min post-dose (100% vs. 43.21 ± 8.23%)[2] |

Experimental Protocols

In Vitro Evaluation of this compound's Effect on Platelet Reactivity

This protocol is based on the methodology described by Staudacher et al. (2017).[2]

1. Blood Collection and Preparation: a. Draw whole blood from healthy, consenting volunteers who have not taken any antiplatelet medication for at least 14 days. b. Use a 21-gauge butterfly needle and collect blood into tubes containing 3.2% sodium citrate. c. The first 3-5 mL of blood should be discarded to avoid activation due to puncture. d. For light transmission aggregometry (LTA), prepare platelet-rich plasma (PRP) by centrifuging whole blood at 200 x g for 15 minutes at room temperature. e. Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 2000 x g for 10 minutes.

2. Incubation with this compound: a. Incubate whole blood or PRP samples with this compound at a desired final concentration (e.g., 10 µg/mL) or vehicle control for 15 minutes at 37°C.

3. Flow Cytometry for Platelet Activation Markers (CD62P and PAC-1): a. To the incubated whole blood, add adenosine diphosphate (ADP) at a final concentration of 5 µM to induce platelet activation. b. Simultaneously, add fluorescently labeled antibodies against CD62P and PAC-1. c. Incubate for 20 minutes at room temperature in the dark. d. Stop the reaction by adding 1 mL of 1% formaldehyde solution. e. Analyze the samples on a flow cytometer, gating on the platelet population based on forward and side scatter characteristics. f. Quantify the percentage of platelets positive for CD62P and the mean fluorescence intensity of PAC-1 binding.

4. Light Transmission Aggregometry (LTA): a. Adjust the platelet count in the PRP to approximately 250,000/µL using PPP. b. Place cuvettes with PRP in an aggregometer and set the baseline with PRP (0% aggregation) and PPP (100% aggregation). c. Add ADP (5 µM final concentration) to the PRP to induce aggregation. d. Record the change in light transmission for at least 5 minutes. e. The maximum aggregation percentage is determined as the primary endpoint.

In Vivo Murine Model of Ferric Chloride-Induced Carotid Artery Thrombosis

This protocol is based on the methodology described by Moreno et al. (2019).[8]

1. Animal Preparation: a. Anesthetize a C57BL/6 mouse using an appropriate anesthetic regimen (e.g., isoflurane). b. Place the mouse in a supine position on a heating pad to maintain body temperature. c. Make a midline cervical incision and carefully dissect the right common carotid artery from the surrounding tissues.

2. Instrumentation: a. Place a Doppler flow probe around the distal portion of the carotid artery to monitor blood flow. b. Administer this compound (e.g., 0.5 mg/kg) or vehicle control via intravenous injection (e.g., tail vein).

3. Thrombosis Induction: a. Apply a small piece of filter paper (e.g., 1x2 mm) saturated with 10% ferric chloride (FeCl₃) to the adventitial surface of the carotid artery, proximal to the flow probe. b. Leave the filter paper in place for 3 minutes to induce endothelial injury. c. After 3 minutes, remove the filter paper and rinse the artery with saline.

4. Data Acquisition: a. Continuously monitor and record the blood flow through the carotid artery using the Doppler flow probe. b. The primary endpoint is the time to vessel occlusion, defined as the cessation of blood flow. c. Monitor for a defined period (e.g., 60 minutes) or until stable occlusion occurs.

Experimental Workflow Diagram

References

- 1. ahajournals.org [ahajournals.org]

- 2. REG-1, a regimen comprising RB-006, a Factor IXa antagonist, and its oligonucleotide active control agent RB-007 for the potential treatment of arterial thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. A randomized, repeat-dose, pharmacodynamic and safety study of an antidote-controlled factor IXa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Scholars@Duke publication: this compound results in near complete FIX inhibition in acute coronary syndrome patients: RADAR pharmacokinetic and pharmacodynamic substudy. [scholars.duke.edu]

- 7. researchgate.net [researchgate.net]

- 8. Anti-PEG antibodies inhibit the anticoagulant activity of PEGylated aptamers - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

overcoming challenges with Pegnivacogin solubility

Disclaimer: The information provided in this technical support center is for informational purposes only and is intended for researchers, scientists, and drug development professionals. It is not a substitute for the manufacturer's product information, instructions for use, or professional medical advice. Always refer to the official product documentation and consult with qualified experts for specific experimental design and safety procedures.

Frequently Asked Questions (FAQs)

1. What is the primary challenge observed with Pegnivacogin in clinical settings?

The primary challenge with this compound is not related to its solubility but to the risk of severe, immediate hypersensitivity reactions, including anaphylaxis, upon first exposure.[1][2][3] These reactions have been linked to the presence of pre-existing anti-polyethylene glycol (PEG) antibodies in patients.[1][2][4][5]

2. What is the proposed mechanism for these hypersensitivity reactions?

This compound is a PEGylated RNA aptamer, meaning it is conjugated to a branched 40-kDa polyethylene glycol (PEG) molecule to increase its plasma half-life.[1][6] It is postulated that individuals with high levels of pre-existing anti-PEG IgG and/or IgE antibodies can experience a type I hypersensitivity reaction upon administration of this compound.[7][8][9] The binding of these antibodies to the PEG component of the drug can trigger the activation of mast cells and basophils, leading to the release of histamine and other inflammatory mediators, resulting in an allergic reaction.[10][11]

3. How common are pre-existing anti-PEG antibodies?

The prevalence of anti-PEG antibodies in the general population has been reported to be between 3% and over 40%.[1][2] This is likely due to widespread exposure to PEG in various consumer and medicinal products.[1][2]

4. Are there any formulation recommendations to address potential solubility issues?

While the primary documented issue with this compound is immunogenicity, general guidance for PEGylated aptamers and other molecules with potentially low aqueous solubility can be considered. For research purposes, solvents such as DMSO, ethanol, or DMF may be used for initial dissolution. For in vivo formulations, co-solvents like polyethylene glycol (e.g., PEG300, PEG400) and surfactants (e.g., Tween 80) are often employed to improve solubility and stability. However, specific formulation protocols for this compound should be developed based on empirical data.

5. How should this compound be handled and stored?

Specific handling and storage conditions should be obtained from the product's certificate of analysis or the manufacturer.[12] As a general guideline for aptamers, it is recommended to store them at -20°C for long-term stability.[12]

Troubleshooting Guide

| Issue | Potential Cause | Recommended Action |

| Unexpected Immune Response or Allergic Reaction in in vivo models | Pre-existing or induced anti-PEG antibodies in the animal model. | Screen animals for baseline anti-PEG antibody levels prior to study initiation. Consider using alternative non-PEGylated aptamers if available and suitable for the research question. |

| Inconsistent Pharmacokinetic (PK) Profile | Accelerated blood clearance (ABC) phenomenon due to anti-PEG antibodies. | Measure anti-PEG antibody titers throughout the study to correlate with PK data. The presence of anti-PEG antibodies can significantly reduce the efficacy of PEGylated drugs by increasing their clearance.[5] |

| Difficulty in Achieving a Clear Solution | Potential for aggregation or low solubility in the chosen buffer. | While specific solubility data for this compound is not widely published, general techniques for improving the solubility of PEGylated compounds can be attempted. These include sonication, gentle heating, or the use of co-solvents. It's important to validate that any formulation changes do not impact the aptamer's activity. |

Quantitative Data Summary

The following table summarizes data from the RADAR phase 2b clinical trial, which highlighted the association between anti-PEG antibody levels and serious allergic reactions (SARs) to this compound.

| Patient Group | Number of Patients | Anti-PEG Antibody Levels (A405 in pegloticase ELISA) | Incidence of SARs |

| Patients with SARs | 3 | Ranged from A405 ≥ 1.0 to 1.9 | 3 out of 3 in this high-titer group |

| All RADAR Patients Tested | 354 | ~23% had A405 > 0.2 | 3 out of 640 total patients in the trial |

| High-Titer Patients (A405 ≥ 1.0) without Heparin | 6 | A405 ≥ 1.0 | 3 out of 6 (50%) |

Data adapted from Ganson et al., J Allergy Clin Immunol 2016.[2]

Experimental Protocols

Protocol: Detection of Anti-PEG IgG Antibodies by ELISA

This protocol is a general guideline for the detection of human anti-PEG IgG antibodies and should be optimized for specific experimental conditions.

Materials:

-

High-binding 96-well microplates

-

Amine-terminated methoxy-PEG (e.g., NH2-mPEG5000)

-

Phosphate-Buffered Saline (PBS)

-

Blocking buffer (e.g., 1% milk in PBS)

-

Wash buffer (e.g., PBS with 0.05% Tween-20, PBS-T)

-

Serum or plasma samples

-

HRP-conjugated anti-human IgG detection antibody

-

TMB substrate solution

-

Stop solution (e.g., 2N H2SO4)

-

Microplate reader

Procedure:

-

Coating: Dilute NH2-mPEG5000 to 20 µg/mL in PBS. Add 100 µL to each well of a high-binding 96-well plate. Incubate overnight at room temperature.[13]

-

Washing: Wash the plate 3 times with wash buffer.

-

Blocking: Add 300 µL of blocking buffer to each well and incubate for 1 hour at room temperature to prevent non-specific binding.[13]

-

Sample Incubation: Dilute patient/subject serum or plasma samples in blocking buffer (e.g., starting at a 1:10 dilution). Add 100 µL of diluted samples to the wells. Incubate for 2 hours at room temperature.

-

Washing: Wash the plate 3 times with wash buffer.

-

Detection Antibody Incubation: Dilute the HRP-conjugated anti-human IgG antibody in blocking buffer according to the manufacturer's instructions. Add 100 µL to each well and incubate for 1 hour at room temperature.

-

Washing: Wash the plate 5-6 times with wash buffer.

-

Substrate Development: Add 100 µL of TMB substrate to each well. Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed.

-

Stopping the Reaction: Add 100 µL of stop solution to each well.

-

Reading: Read the absorbance at 450 nm using a microplate reader.

Visualizations

Proposed Mechanism of this compound-Induced Hypersensitivity

Caption: Proposed mechanism of Type I hypersensitivity to this compound.

Experimental Workflow: Screening for Anti-PEG Antibodies

Caption: Workflow for identifying individuals with anti-PEG antibodies.

References

- 1. Pre-existing anti–polyethylene glycol antibody linked to first-exposure allergic reactions to this compound, a PEGylated RNA aptamer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. leadinglifetechnologies.com [leadinglifetechnologies.com]

- 3. dovepress.com [dovepress.com]

- 4. Pre-existing anti-PEG antibodies are associated with severe immediate allergic reactions to this compound, a PEGylated aptamer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-PEG antibodies inhibit the anticoagulant activity of PEGylated aptamers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Hypersensitivity to different polyethylene glycol–containing products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Immediate Hypersensitivity to Polyethylene Glycols and Polysorbates: More Common Than We Have Recognized - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hypersensitivity to polyethylene glycol in adults and children: An emerging challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anaphylaxis – surveilling PEG anaphylaxis [peg.leadinglifetechnologies.com]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Optimized ELISA for Anti-PEG Antibody Detection in Healthy Donors and Patients Treated with PEGylated Liposomal Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

improving the stability of Pegnivacogin in experimental buffers

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of Pegnivacogin in experimental buffers. The information is presented in a question-and-answer format to address common issues and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

This compound is a novel anticoagulant that functions as a direct inhibitor of Factor IXa.[1][2][3] Structurally, it is an RNA aptamer that has been conjugated to a polyethylene glycol (PEG) molecule.[4][5][6] This PEGylation is intended to increase the molecule's half-life and stability in biological systems.[4][][8]

Q2: What are the primary stability concerns for this compound in experimental buffers?

The main stability concerns for a PEGylated RNA aptamer like this compound include:

-

Aggregation and Precipitation: Hydrophobic interactions can lead to the formation of aggregates, especially at high concentrations or in buffers with suboptimal ionic strength or pH.[][9][10]

-

Hydrolysis of the RNA Aptamer: The phosphodiester bonds in the RNA backbone are susceptible to hydrolysis, particularly at non-optimal pH levels.

-

Loss of Biological Activity: Changes in conformation due to buffer conditions can lead to a decrease in the aptamer's binding affinity for Factor IXa.

-

De-PEGylation: While generally stable, the linkage between the aptamer and the PEG molecule could be susceptible to cleavage under certain conditions, although this is less common.

-

Interaction with Anti-PEG Antibodies: In in vivo and some ex vivo applications using serum, the presence of pre-existing anti-PEG antibodies can bind to this compound, potentially affecting its activity and causing immunological reactions.[4][6][11]